Hydrogen-Bonding Capacity vs. 1-(Pyridin-3-yl)piperazin-2-one (CAS 345311-00-4)
The target compound contains zero hydrogen-bond donors (HBD) compared to 1 HBD for 1-(pyridin-3-yl)piperazin-2-one, which retains an unsubstituted secondary amine on the piperazinone ring [1][2]. The absence of a free N–H group in the target compound eliminates the potential for metabolic N-oxidation or glucuronidation at this position, a known clearance pathway for piperazines [1]. This difference is intrinsic to the N4-acylation pattern and cannot be achieved by simple N-alkyl piperazinone analogs.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | 1-(Pyridin-3-yl)piperazin-2-one: 1 HBD (estimated from structure) |
| Quantified Difference | Δ 1 HBD (target = 0, comparator = 1) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) for target [1]; comparator value structurally inferred |
Why This Matters
Zero HBD count is associated with improved passive membrane permeability and blood-brain barrier penetration, making this compound a more attractive scaffold for CNS-targeted library design than its unsubstituted parent.
- [1] PubChem. (2025). Compound Summary for CID 126855630, 4-[2-(2,4-Dichlorophenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
- [2] PubChem. (2025). Compound Summary for CID 2776271, 1-Pyridin-3-ylpiperazin-2-one. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
